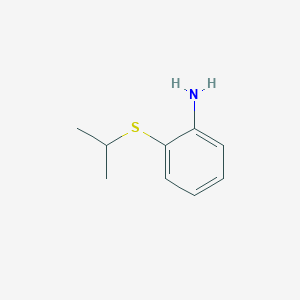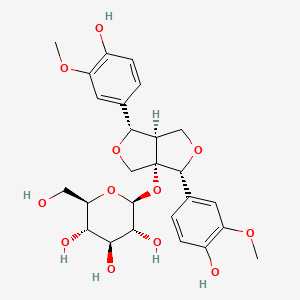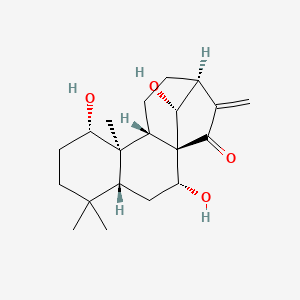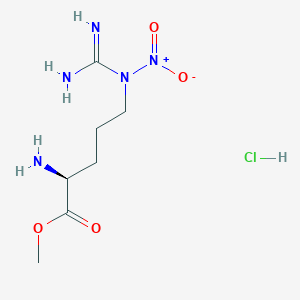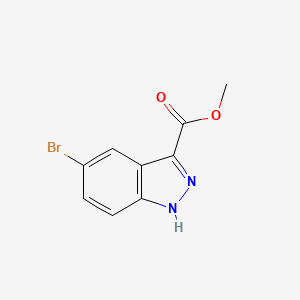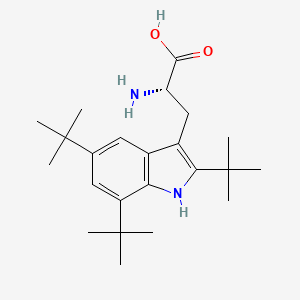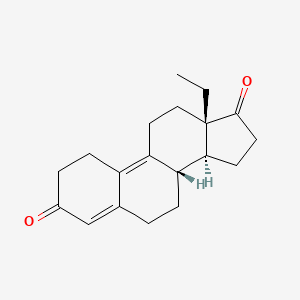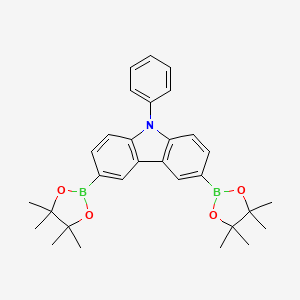
2-Phenylethanimidamide hydrochloride
Übersicht
Beschreibung
2-Phenylethanimidamide hydrochloride is an organic compound with the chemical formula C8H11ClN2This compound has been found to have therapeutic effects on various disorders, including neuropathic pain, anxiety, depression, and addiction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylethanimidamide hydrochloride can be synthesized through the reaction of phenylacetonitrile with hydrogen chloride in an anhydrous ether solution. The reaction involves the following steps:
- Dissolve phenylacetonitrile (0.1 mol) in 80 mL of anhydrous ether.
- Add anhydrous methanol (4.8 mL, 0.12 mol) to the solution.
- Pass dry hydrogen chloride gas through the solution while maintaining the temperature in an ice-salt bath.
- Continue stirring at room temperature for 6 hours.
- Concentrate the solution under reduced pressure to obtain a white solid.
- Add 3 mol/L ammonia methanol solution (100 mL) to the solid and stir overnight at room temperature.
- Concentrate the solution under reduced pressure and wash the solid with ethyl acetate.
- Filter and dry the white solid to obtain this compound with a yield of 95.6% .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with stringent control over reaction parameters and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylethanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3), amines, and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as phenylacetic acid.
Reduction: Reduced derivatives such as phenylethylamine.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenylethanimidamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its role in cellular signaling and neurotransmission.
Medicine: Investigated for its therapeutic potential in treating neuropathic pain, anxiety, depression, and addiction.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of 2-Phenylethanimidamide hydrochloride involves its interaction with various molecular targets and pathways. It acts as an agonist at imidazoline receptors and modulates the activity of nitric oxide synthase (NOS). The compound also influences the release of neurotransmitters such as serotonin, norepinephrine, and dopamine, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-Phenylethanimidamide hydrochloride can be compared with other similar compounds, such as:
2-Hydroxy-2-phenylethanimidamide hydrochloride: Similar structure but with a hydroxyl group, leading to different chemical properties and applications.
Phenylethylamine: A simpler structure without the amidine group, used as a stimulant and in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific interactions with imidazoline receptors and its therapeutic potential in treating a range of disorders.
Eigenschaften
IUPAC Name |
2-phenylethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSBLGBWNYUPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2498-46-6 | |
| Record name | 2-phenylethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1,2,4]Triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1631702.png)
